7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyridine core
Mechanism of Action
Target of Action
It is known that similar compounds, such as coumarin derivatives, have been synthesized for their antimicrobial and antioxidant properties . These compounds have shown meaningful activities against Gram-positive and Gram-negative bacteria, as well as strains of Candida spp .
Mode of Action
Similar compounds have been synthesized through different reaction steps starting from 4-methyl-7-hydroxycoumarin . These compounds exert their antimicrobial and antioxidant activities by interacting with their targets in a specific manner .
Biochemical Pathways
Similar compounds have been known to exert their effects through various biochemical pathways, leading to their antimicrobial and antioxidant activities .
Result of Action
Similar compounds have shown meaningful activities against various bacteria and fungi, indicating their potential antimicrobial effects . They also exhibited high and moderate antioxidant activity in assays for DPPH inhibition, total reducing power, and nitric oxide (NO) inhibition when compared to ascorbic acid .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions .
Cellular Effects
It is speculated that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The compound could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, and may influence its own localization or accumulation .
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the thieno[3,2-b]pyridine core, followed by functionalization at specific positions to introduce the hydroxy, methyl, and carboxamide groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to ensure an environmentally friendly and economically viable process.
Chemical Reactions Analysis
Types of Reactions: 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
7-hydroxy-4-methylcoumarin: A compound with a similar hydroxy and methyl substitution pattern but a different core structure.
4-methyl-2-oxo-2H-chromene-7-yl: Another compound with a similar substitution pattern but a different core structure.
Comparison: Compared to these similar compounds, 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its thieno[3,2-b]pyridine core. This core structure imparts different chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-9-3-5-10(6-4-9)17-15(20)12-13(19)14-11(7-8-22-14)18(2)16(12)21/h3-8,19H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYROOXRRQMLESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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